molecular formula C4H9ClFNO2S B13454503 (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride

(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride

Cat. No.: B13454503
M. Wt: 189.64 g/mol
InChI Key: BJILNAGUHRHIEA-UHFFFAOYSA-N
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Description

(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H9ClFNO2S It is known for its unique structure, which includes a cyclopropyl ring, an amino group, and a methanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate cyclopropylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields methanesulfonic acid and the corresponding amine, while oxidation reactions can produce imines .

Scientific Research Applications

(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission . The molecular pathways involved in this process are crucial for understanding its potential therapeutic effects.

Properties

Molecular Formula

C4H9ClFNO2S

Molecular Weight

189.64 g/mol

IUPAC Name

(1-aminocyclopropyl)methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)3-4(6)1-2-4;/h1-3,6H2;1H

InChI Key

BJILNAGUHRHIEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS(=O)(=O)F)N.Cl

Origin of Product

United States

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